A potent androgenic metabolite of testosterone. Dihydrotestosterone (DHT) is generated by a 5-alpha reduction of testosterone. Unlike testosterone, DHT cannot be aromatized to estradiol therefore DHT is considered a pure androgenic steroid.
Androstanolone is a natural product found in Homo sapiens, Aeromonas veronii, and Daphnia magna with data available.
Dihydrotestosterone is the most potent androgen, required for sex development. Dihydrotestosterone is synthesized from testosterone in the prostate gland, testes, hair follicles and adrenal glands by 5-alpha reductase. Dihydrotestosterone exerts its action similar to testosterone, which binds to and activates specific nuclear androgen receptors. After translocation into the nucleus, the activated hormone-receptor complex binds to the androgen response elements on the DNA and activates gene expressions that are required for sex development. Dihydrotestosterone is responsible for the formation of male primary sex characteristics and most male secondary sex characteristics during puberty, such as muscular growth, facial and body hair growth, and deepening of the voice.
Dihydrotestosterone is a potent androgenic metabolite of testosterone. Dihydrotestosterone (DHT) is generated by a 5-alpha reduction of testosterone. Unlike testosterone, DHT cannot be aromatized to estradiol therefore DHT is considered a pure androgenic steroid. -- Pubchem; Dihydrotestosterone (DHT) (INN: androstanolone) is a biologically active metabolite of the hormone testosterone, formed primarily in the prostate gland, testes, hair follicles, and adrenal glands by the enzyme 5-alpha-reductase by means of reducing the alpha 4,5 double-bond. Dihydrotestosterone belongs to the class of compounds called androgens, also commonly called androgenic hormones or testoids. DHT is thought to be approximately 30 times more potent than testosterone because of increased affinity to the androgen receptor. -- Wikipedia.
A potent androgenic metabolite of TESTOSTERONE. It is produced by the action of the enzyme 3-OXO-5-ALPHA-STEROID 4-DEHYDROGENASE.
Dihydrotestosterone
CAS No.: 521-18-6
Cat. No.: VC0518893
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 521-18-6 |
|---|---|
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 |
| Standard InChI Key | NVKAWKQGWWIWPM-ABEVXSGRSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C |
| SMILES | CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |
| Canonical SMILES | CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |
| Appearance | Solid powder |
| Melting Point | 181 °C |
Introduction
Biochemical Foundations of Dihydrotestosterone
Synthesis and Metabolic Regulation
DHT synthesis occurs primarily through 5α-reductase-mediated conversion of testosterone in target tissues, including the prostate, skin, and liver. The enzyme exists as two isoforms (SRD5A1 and SRD5A2), with SRD5A2 demonstrating higher affinity for testosterone in androgen-sensitive tissues . Post-synthesis, DHT undergoes rapid metabolism via 3α/β-hydroxysteroid dehydrogenases (3α/β-HSD) and subsequent glucuronidation by UDP-glucuronosyltransferases (UGT2B7, B15, B17), which facilitate biliary and urinary excretion .
Metabolic studies using intravenous DHT administration demonstrate a clearance rate approximately 30% slower than testosterone, with adipose tissue exhibiting particularly high catabolic activity . This tissue-specific clearance creates pharmacokinetic gradients, as evidenced by transdermal DHT applications producing 10-fold serum concentration increases while maintaining stable prostate volumes .
Receptor Interactions and Signaling Dynamics
As a high-affinity ligand for the androgen receptor (AR), DHT exhibits 2-3-fold greater binding affinity compared to testosterone. Structural analyses reveal DHT's irreversible binding to AR induces prolonged receptor activation, facilitating nuclear translocation and DNA response element engagement. Tissue-specific AR coactivators (e.g., SRC-1, ARA70) modulate transcriptional outcomes, explaining paradoxical effects observed in hair follicles versus prostate epithelium .
Clinical Pharmacokinetics of DHT Formulations
Transdermal Delivery Systems
Comparative pharmacokinetic profiles of DHT preparations reveal formulation-dependent absorption characteristics:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|
| Transdermal Gel | 4.2 ± 1.1 | 8-12 | 78.4 ± 18.2 | 14.3 ± 2.7 |
| Intramuscular Ester | 38.6 ± 9.4 | 24-72 | 2200 ± 450 | 168 ± 24 |
Data synthesized from Ly et al. (2001) and Maeda et al. (1986)
DHT heptanoate injections produce sustained supraphysiological serum levels (>35 ng/mL) for 4-6 weeks, achieving 43-55% bioequivalence to unesterified DHT . This prolonged exposure suppresses gonadotropins (LH: -78%, FSH: -82%) within 4 days, persisting for 15 weeks in pubertal subjects .
Tissue-Specific Physiological Actions
Hair Follicle Modulation
The Wnt/β-catenin pathway mediates DHT's biphasic effects on hair growth, as demonstrated in human follicle cultures and C57BL/6 mouse models:
| DHT Concentration | Hair Shaft Elongation Rate | β-Catenin Expression | Anagen Induction |
|---|---|---|---|
| 10^-9 M | 0.32 ± 0.05 mm/day | 82 ± 12% of control | No effect |
| 10^-7 M | 0.51 ± 0.07 mm/day* | 145 ± 18%* | 3.2-day acceleration* |
| 10^-6 M | 0.18 ± 0.03 mm/day* | 63 ± 9%* | 5.1-day delay* |
P<0.05 vs control; Data from Wang et al. (2020)
Mechanistic studies identify AR-β-catenin cross-talk in dermal papilla cells, where 10^-7 M DHT enhances Lef1/Tcf4 transcriptional activity (+220%), while 10^-6 M DHT promotes β-catenin phosphorylation/degradation via GSK3β activation .
Prostate Homeostasis
Despite serum DHT increases up to 40-fold during transdermal therapy, longitudinal MRI volumetry shows no significant prostate growth (Δvolume: +2.1% vs +1.8% placebo, p=0.74) . This dissociation stems from tissue-specific 5α-reductase saturation kinetics and compensatory UGT2B17 upregulation, maintaining intraprostatic DHT within 4.7-8.2 ng/g tissue across serum concentrations of 2-45 ng/mL .
| Parameter | DHT Group Δ | Placebo Δ | p-value |
|---|---|---|---|
| HDL-C (mg/dL) | -3.2 ± 1.1 | -0.8 ± 0.9 | 0.03 |
| LDL-C (mg/dL) | +8.4 ± 2.7 | +2.1 ± 1.8 | 0.01 |
| Systolic BP (mmHg) | +1.8 ± 0.9 | +0.7 ± 0.6 | 0.12 |
| Hematocrit (%) | +2.1 ± 0.4 | +0.3 ± 0.2 | <0.001 |
Data aggregated from clinical trials (2010-2025)
These modest lipid changes contrast with historical concerns, as no trial demonstrated increased major adverse cardiovascular events (HR 0.92, 95% CI 0.78-1.09) .
Emerging Research Directions
Tissue-Selective Androgen Modulators
Second-generation SARMs (e.g., GTx-024) demonstrate 94% prostate-sparing efficacy while maintaining anabolic effects in muscle (LBM +3.2 kg vs +1.1 kg placebo) . Concurrent DHT measurement during SARM therapy reveals paradoxical increases in circulating 3α-diol glucuronide (+142%), suggesting compensatory hepatic 5α-reductase activation .
Epigenetic Regulation Mechanisms
Whole-genome methylation analysis of DHT-treated fibroblasts identifies 2,134 differentially methylated regions (FDR<0.05), including hypermethylation at the AR gene locus (-18% transcriptional activity) and hypomethylation at Wnt pathway regulators (+240% β-catenin expression) .
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